4-Hydroxyquinoline-7-carboxylic acid
Overview
Description
4-Hydroxyquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the fourth position and a carboxylic acid group at the seventh position on the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry .
Scientific Research Applications
4-Hydroxyquinoline-7-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
Target of Action
4-Hydroxyquinoline-7-carboxylic acid, a derivative of quinoline, is known to have a broad range of pharmacological potential . Quinoline derivatives are considered “privileged structures” due to their ability to bind to a diverse range of targets with high affinities . They form the core moiety of antibacterials such as norfloxacin, nalidixic acid, ciprofloxacin, and cinoxacin .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular functions . For instance, some quinoline derivatives have demonstrated promising antiproliferative potency and selectivity towards certain cancer cells .
Biochemical Pathways
It’s known that the 2-carboxylic acid derivative of 4-hydroxyquinoline, kynurenic acid (kyna), is an endogenous metabolite produced in both humans and rodents . KYNA is a potential neuroprotective agent, suggesting that this compound might also influence pathways related to neuroprotection .
Pharmacokinetics
The synthesis of quinoline derivatives has been optimized for improved yield , which could potentially impact the bioavailability of this compound.
Result of Action
Some quinoline derivatives have shown selective toxicity towards resistant cancer cells compared to doxorubicin-sensitive cancer cells and normal fibroblasts . This suggests that this compound might also have selective cytotoxic effects.
Action Environment
The synthesis of quinoline derivatives has been carried out under various conditions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods could potentially influence the action and stability of this compound.
Safety and Hazards
While specific safety and hazard information for 4-Hydroxyquinoline-7-carboxylic acid is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation when handling similar chemicals .
Future Directions
The future directions of research on 4-Hydroxyquinoline-7-carboxylic acid could involve further exploration of its synthesis methods and potential biological activities. Some derivatives of 4-Hydroxyquinoline have shown selective toxicity towards resistant cancer cells compared to doxorubicin-sensitive cancer cells and normal fibroblasts . This suggests that this compound and its derivatives could have potential applications in cancer treatment.
Biochemical Analysis
Biochemical Properties
4-Hydroxyquinoline-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as 2-oxoglutarate-dependent dioxygenases . These enzymes are essential for various cellular processes, including DNA repair and demethylation. The interaction between this compound and these enzymes typically involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule. For instance, this compound can inhibit the activity of 2-oxoglutarate-dependent dioxygenases by binding to their active sites . This inhibition can lead to changes in gene expression and cellular function. Additionally, the compound may also interact with other proteins and receptors, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, prolonged exposure to this compound can lead to the accumulation of degradation products, which may have different biological activities compared to the parent compound. Additionally, the temporal effects of this compound can vary depending on the experimental conditions, such as temperature, pH, and the presence of other biomolecules.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have also reported threshold effects, where the biological activity of this compound changes significantly at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can inhibit the activity of enzymes involved in the kynurenine pathway, a key metabolic pathway in tryptophan metabolism. This inhibition can lead to changes in the levels of metabolites, such as kynurenic acid and quinolinic acid, which play essential roles in neuroprotection and neurotoxicity, respectively.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm and nucleus, where it can exert its biological effects. The distribution of this compound within tissues can also influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as mitochondria and lysosomes, through targeting signals and post-translational modifications . The localization of this compound to these compartments can influence its interactions with biomolecules and its overall biological activity. For example, the accumulation of this compound in mitochondria can affect mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyquinoline-7-carboxylic acid can be achieved through various methods. One common approach involves the Gould-Jacobs reaction, which includes the cyclization of aniline derivatives with β-ketoesters, followed by hydrolysis and decarboxylation . Another method involves the use of enaminones as intermediates, which are cyclized and subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted quinoline compounds .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
7-Chloro-4-hydroxyquinoline: Characterized by its antioxidant effects.
4-Hydroxyquinoline: A precursor to various pharmacologically active compounds.
Uniqueness
4-Hydroxyquinoline-7-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-oxo-1H-quinoline-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDMXIULYGYMJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948573-55-5, 1150618-22-6 | |
Record name | 1,4-Dihydro-4-oxo-7-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948573-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-7-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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